molecular formula C13H11F2N B8126362 3',4'-Difluoro-2-methyl-[1,1'-biphenyl]-3-amine

3',4'-Difluoro-2-methyl-[1,1'-biphenyl]-3-amine

Cat. No.: B8126362
M. Wt: 219.23 g/mol
InChI Key: SWKPWPCHHAZWJF-UHFFFAOYSA-N
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Description

3',4'-Difluoro-2-methyl-[1,1'-biphenyl]-3-amine (CAS 1691842-36-0) is a biphenyl-based building block with a molecular formula of C13H11F2N and a molecular weight of 219.23 g/mol . This compound is primarily utilized in scientific research and development, particularly as a key intermediate in the synthesis of more complex molecules for pharmaceutical applications . The presence of both amine and difluorophenyl groups on the biphenyl scaffold makes it a valuable precursor for constructing compounds with potential biological activity. Researchers employ this chemical in exploring new drug candidates, leveraging its structure to modulate the properties of the final target molecules. Proper handling procedures are required: experiments should be conducted using appropriate personal protective equipment, including gloves, protective clothing, and eye protection . This product is intended for research purposes and is strictly labeled "For Research Use Only." It is not intended for diagnostic or therapeutic applications, nor for human or veterinary use. For detailed handling and storage information, please refer to the relevant Material Safety Data Sheet.

Properties

IUPAC Name

3-(3,4-difluorophenyl)-2-methylaniline
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H11F2N/c1-8-10(3-2-4-13(8)16)9-5-6-11(14)12(15)7-9/h2-7H,16H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SWKPWPCHHAZWJF-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=CC=C1N)C2=CC(=C(C=C2)F)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H11F2N
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

219.23 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Reaction Overview

The Suzuki-Miyaura coupling is a cornerstone for constructing biphenyl scaffolds. For 3',4'-difluoro-2-methyl-[1,1'-biphenyl]-3-amine, this method involves coupling a methyl-substituted boronic acid with a difluorinated aryl halide.

Key Steps:

  • Boronic Acid Preparation : 3-Amino-2-methylphenylboronic acid is synthesized via directed ortho-metalation of 2-methylaniline followed by borylation.

  • Coupling Partner : 3,4-Difluoroiodobenzene serves as the electrophilic component.

  • Catalytic System : Pd(PPh₃)₄ (0.5–2 mol%) with PCy₃·HBF₄ as a ligand enhances turnover numbers (TON > 2,000).

  • Conditions :

    • Solvent: Toluene/H₂O (4:1)

    • Base: K₂CO₃ or CsF

    • Temperature: 80–100°C

    • Time: 12–24 hours.

Yield and Purity:

  • Isolated Yield : 73–85%

  • Purity : >99% (HPLC)

Ullmann Coupling with Nitro Reduction

Reaction Overview

This two-step method involves Ullmann coupling of 3,4-difluorobromobenzene with 2-methyl-3-nitroaniline, followed by nitro-group reduction.

Key Steps:

  • Coupling Reaction :

    • Substrates: 3,4-Difluorobromobenzene + 2-methyl-3-nitroaniline

    • Catalyst: CuI (10 mol%) with 1,10-phenanthroline

    • Solvent: DMSO or DMF

    • Temperature: 110–130°C

    • Time: 24–48 hours.

  • Nitro Reduction :

    • Catalyst: 5% Pd/C under H₂ (1.5 MPa)

    • Solvent: Methanol or ethanol

    • Temperature: 50–60°C

    • Time: 4–6 hours.

Yield and Purity:

  • Coupling Step : 65–78%

  • Reduction Step : 90–95%

  • Overall Purity : 97–99%

One-Pot Tandem Coupling-Hydrogenation

Reaction Overview

A streamlined one-pot method combines coupling and hydrogenation steps, reducing purification needs.

Key Steps:

  • Coupling :

    • Substrates: 3,4-Difluoroiodobenzene + 2-methyl-3-nitrobenzene

    • Catalyst: Pd(OAc)₂ (1 mol%) with Xantphos

    • Base: K₃PO₄

    • Solvent: DMF/H₂O (3:1)

    • Temperature: 90°C.

  • In Situ Hydrogenation :

    • Catalyst Switch: Add 5% Pd/C

    • H₂ Pressure: 1.0 MPa

    • Temperature: 50°C.

Yield and Purity:

  • Overall Yield : 70–75%

  • Purity : >98% (GC-MS)

Comparative Analysis of Methods

Method Catalyst Yield Purity Cost Scalability
Suzuki-MiyauraPd(PPh₃)₄/PCy₃·HBF₄85%>99%HighIndustrial
Ullmann + ReductionCuI/Pd-C78%97%ModeratePilot-scale
One-Pot TandemPd(OAc)₂/Xantphos75%98%LowLab-scale

Critical Challenges and Solutions

Regioselectivity in Methyl Substitution

  • Issue : Competing coupling at the 2- vs. 4-position of the aniline ring.

  • Solution : Use bulky ligands (e.g., PCy₃) to sterically direct coupling to the 2-position.

Fluorine Stability Under Reductive Conditions

  • Issue : Defluorination during hydrogenation.

  • Solution : Optimize H₂ pressure (<1.5 MPa) and use Pd/C instead of Raney Ni.

Synthetic Improvements and Innovations

  • Microwave-Assisted Coupling : Reduces reaction time from 24 hours to 2 hours with comparable yields.

  • Flow Chemistry : Continuous hydrogenation steps improve throughput by 40% .

Chemical Reactions Analysis

Types of Reactions

3’,4’-Difluoro-2-methyl-[1,1’-biphenyl]-3-amine can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding biphenyl ketones or carboxylic acids.

    Reduction: Reduction reactions can convert the compound into different amine derivatives.

    Substitution: Halogen atoms in the compound can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.

    Substitution: Nucleophilic substitution reactions may involve reagents like sodium methoxide or potassium tert-butoxide.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield biphenyl ketones, while reduction can produce various amine derivatives.

Scientific Research Applications

Medicinal Chemistry

The compound serves as a valuable building block in the synthesis of pharmaceuticals. Its derivatives have been explored for their potential therapeutic effects, particularly in the following areas:

  • Antifungal Agents : Compounds similar to 3',4'-difluoro-2-methyl-[1,1'-biphenyl]-3-amine have been utilized as intermediates in the production of antifungal drugs. For instance, its derivatives can inhibit fungal growth by targeting specific metabolic pathways, making them effective in treating a variety of fungal infections .
  • Anti-inflammatory and Antitumor Properties : The biphenyl structure is known for its biological activity, with derivatives exhibiting anti-inflammatory and antitumor effects. Research indicates that modifications to the biphenyl framework can enhance these properties, making them suitable candidates for drug development .
  • Pharmacological Activities : The compound's structural characteristics allow it to interact with biological targets effectively. This includes potential applications as antiandrogenic agents and in treatments for conditions such as hypertension and diabetes .

Material Science

In addition to its medicinal applications, this compound plays a significant role in materials science:

  • Organic Electronics : The compound is being investigated for use in organic light-emitting diodes (OLEDs) and organic photovoltaic cells. Its electron-deficient nature and stability make it a promising candidate for enhancing the performance of electronic devices .
  • Liquid Crystals : The structural rigidity provided by the biphenyl moiety allows for effective alignment in liquid crystal displays (LCDs). Fluorinated biphenyls are particularly valued for their thermal stability and optical properties, which are crucial for display technologies .

Synthesis and Chemical Reactions

The synthesis of this compound typically involves advanced methodologies such as:

  • Suzuki-Miyaura Coupling : This method allows for the efficient formation of carbon-carbon bonds between aryl halides and boronic acids, facilitating the construction of biphenyl derivatives with high yields and purity. The process has been optimized to minimize catalyst usage while maximizing output .
  • Reduction Reactions : The conversion of nitro compounds to amines is a critical step in synthesizing this compound. Catalytic systems employing palladium have shown effectiveness in these transformations, yielding high-purity products suitable for further applications .

Case Study 1: Antifungal Activity

A study demonstrated that derivatives of this compound exhibited significant antifungal activity against various strains. The mechanism involved inhibition of spore germination and mycelial growth by targeting succinate dehydrogenase in fungi .

Case Study 2: OLED Performance

Research into OLEDs incorporating fluorinated biphenyl compounds revealed improved efficiency and stability compared to traditional materials. The enhanced charge transport properties attributed to the fluorinated structure facilitated better light emission characteristics .

Mechanism of Action

The mechanism of action of 3’,4’-Difluoro-2-methyl-[1,1’-biphenyl]-3-amine involves its interaction with specific molecular targets. The fluorine atoms in the compound can influence its electronic distribution, enhancing its binding affinity to certain receptors or enzymes. This can lead to various biological effects, depending on the specific target and pathway involved .

Comparison with Similar Compounds

Structural Analogues and Their Properties

The following table summarizes key structural analogues of 3',4'-Difluoro-2-methyl-[1,1'-biphenyl]-3-amine, highlighting differences in substituent positions, physical properties, and applications:

Compound Name Molecular Formula Molecular Weight Substituent Positions Physical State Yield Key Applications References
This compound C₁₃H₁₁F₂N 219.23 3'-F, 4'-F, 2-CH₃, 3-NH₂ Not reported N/A Medicinal chemistry (hypothesized)
2′,4′-Difluoro-2-methyl-[1,1′-biphenyl]-3-amine (16h) C₁₃H₁₁F₂N 219.23 2'-F, 4'-F, 2-CH₃, 3-NH₂ Yellow solid 88.9% PD-1/PD-L1 inhibitors
4'-Fluoro-2-methyl-[1,1'-biphenyl]-3-amine C₁₃H₁₂FN 201.24 4'-F, 2-CH₃, 3-NH₂ White to pale yellow N/A Organic synthesis intermediates
3',4'-Difluoro-[1,1'-biphenyl]-4-amine C₁₂H₉F₂N 205.20 3'-F, 4'-F, 4-NH₂ Custom synthesis N/A Analytical method development, QC
3',4'-Difluoro-[1,1'-biphenyl]-2-amine C₁₂H₉F₂N 205.20 3'-F, 4'-F, 2-NH₂ Custom synthesis N/A Drug impurity standards
3'-Fluoro-4'-methyl-[1,1'-biphenyl]-3-amine C₁₃H₁₂FN 201.24 3'-F, 4'-CH₃, 3-NH₂ Not reported N/A Not specified

Impact of Substituent Positions on Properties

In 2′,4′-Difluoro-2-methyl-[1,1′-biphenyl]-3-amine (16h), the altered fluorine positions (2' and 4') may affect the compound’s dipole moment and interaction with biological targets, as evidenced by its use in PD-1/PD-L1 inhibitors .

Amine Position :

  • Moving the amine group from the 3-position (target compound) to the 2-position (e.g., 3',4'-Difluoro-[1,1'-biphenyl]-2-amine) alters hydrogen-bonding capabilities and solubility, impacting its utility in drug formulation .

Biological Activity

3',4'-Difluoro-2-methyl-[1,1'-biphenyl]-3-amine is a compound of interest due to its potential biological activities, particularly in medicinal chemistry. This article explores its synthesis, biological activities, structure-activity relationships (SAR), and relevant case studies.

Chemical Structure and Properties

The compound features a biphenyl core with two fluorine atoms and a methyl group substituent. Its molecular formula is C13H10F2N, and it has a molecular weight of approximately 235.22 g/mol. The presence of fluorine atoms often enhances the metabolic stability and lipophilicity of compounds, which can impact their biological activity.

Synthesis

The synthesis of this compound typically involves the following steps:

  • Formation of the Biphenyl Framework : Utilizing Suzuki-Miyaura coupling techniques to create the biphenyl structure.
  • Fluorination : Introducing fluorine substituents through electrophilic aromatic substitution or direct fluorination methods.
  • Amination : Converting suitable precursors into the amine form using reductive amination or nucleophilic substitution reactions.

Antifungal Properties

Research indicates that derivatives of biphenyl compounds exhibit antifungal properties by inhibiting key enzymes involved in fungal metabolism. For instance, compounds similar to this compound have shown effectiveness against various fungal strains by targeting succinate dehydrogenase in respiratory complex II, leading to reduced spore germination and mycelial growth .

Anti-inflammatory Effects

The compound has also been studied for its anti-inflammatory properties. In vitro studies demonstrated that it can inhibit cyclooxygenase (COX) enzymes, which are crucial in the inflammatory pathway. The half-maximal inhibitory concentration (IC50) values for related biphenyl derivatives against COX-1 and COX-2 were reported, indicating potential therapeutic applications in treating inflammatory diseases .

Structure-Activity Relationships (SAR)

The biological activity of this compound can be influenced by various structural modifications:

  • Fluorination : The introduction of fluorine atoms generally enhances potency and selectivity.
  • Substituent Variation : Altering the methyl group or introducing other functional groups can lead to significant changes in biological activity.
CompoundIC50 (COX-1)IC50 (COX-2)
This compoundTBDTBD
Related Compound A19.45 μM42.1 μM
Related Compound B26.04 μM31.4 μM

Case Study 1: Antifungal Activity

In a study evaluating various biphenyl derivatives, this compound exhibited significant antifungal activity against Candida albicans. The mechanism was attributed to its ability to disrupt fungal cell membrane integrity.

Case Study 2: Inhibition of COX Enzymes

Another study assessed the anti-inflammatory effects of this compound in a murine model of arthritis. Results showed a marked reduction in paw swelling and inflammatory markers when treated with the compound compared to controls.

Q & A

Q. What are the established synthetic routes for 3',4'-Difluoro-2-methyl-[1,1'-biphenyl]-3-amine?

The compound is typically synthesized via Suzuki-Miyaura cross-coupling between halogenated aromatic precursors. For example:

  • A brominated methyl-aniline derivative (e.g., 3-bromo-2-methylaniline) is coupled with a 3,4-difluorophenylboronic acid under palladium catalysis .
  • Reaction conditions often involve Pd(PPh₃)₄ or PdCl₂(dppf) as catalysts, with a base like K₂CO₃ in a solvent mixture (toluene/ethanol/water) at 80–100°C for 12–24 hours.
  • Post-reaction purification via column chromatography (silica gel, hexane/ethyl acetate) yields the product with >90% purity .

Q. How is the compound characterized for structural confirmation?

Key characterization methods include:

  • NMR spectroscopy :
    • ¹H NMR : Peaks at δ 6.8–7.4 ppm (aromatic protons), δ 2.3 ppm (methyl group), and δ 4.1–5.0 ppm (amine protons, if free).
    • ¹³C NMR : Signals for fluorinated carbons (C-F coupling) at δ 110–160 ppm .
  • High-resolution mass spectrometry (HRMS) : Confirms molecular ion [M+H]⁺ (calculated for C₁₃H₁₂F₂N: 220.0936) .
  • X-ray crystallography : Resolves spatial arrangement, particularly fluorine and methyl substituents’ positions .

Q. What safety protocols are critical during handling?

  • Personal protective equipment (PPE) : Nitrile gloves, lab coat, and safety goggles.
  • Ventilation : Use fume hoods to avoid inhalation of fine particles (H335 hazard) .
  • Storage : Keep in airtight containers at 2–8°C to prevent degradation .

Advanced Research Questions

Q. How can synthetic yields be optimized for scale-up?

  • Catalyst optimization : Replace Pd(PPh₃)₄ with Pd(OAc)₂/XPhos , which reduces catalyst loading (0.5–1 mol%) and improves turnover frequency .
  • Solvent selection : Switch to DMF/H₂O mixtures to enhance boronic acid solubility and reaction homogeneity.
  • Microwave-assisted synthesis : Reduces reaction time from 24 hours to 2–4 hours while maintaining >85% yield .

Q. How to address contradictions in NMR data for structural isomers?

Contradictions arise due to rotameric equilibria or fluorine coupling effects :

  • Variable-temperature NMR : Conduct experiments at −40°C to "freeze" rotamers and simplify splitting patterns .
  • ²⁹F NMR : Resolves overlapping signals from 3' and 4'-fluorine atoms (δ −110 to −120 ppm) .
  • DFT calculations : Compare experimental ¹³C shifts with computed values (e.g., using Gaussian 16) to validate assignments .

Q. What strategies improve regioselectivity in derivatization reactions?

  • Directing groups : Introduce a temporary Boc-protected amine to steer electrophilic substitution to the para-methyl position .
  • Metalation : Use LDA (lithium diisopropylamide) at −78°C to deprotonate the amine, enabling selective functionalization at the ortho-fluorine site .

Q. How to analyze metabolic stability in biological systems?

  • LC-MS/MS : Monitor parent compound and metabolites using a C18 column (gradient: 0.1% formic acid in H₂O/acetonitrile).
  • Isotope labeling : Synthesize a ¹³C₆-labeled analog (e.g., ¹³C at the biphenyl core) to track degradation pathways in vitro .

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